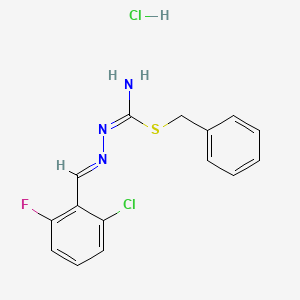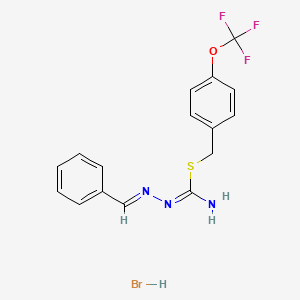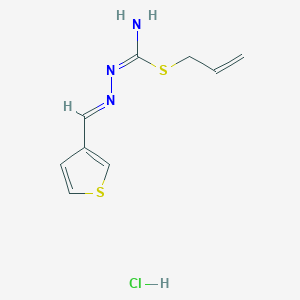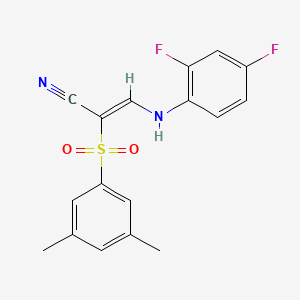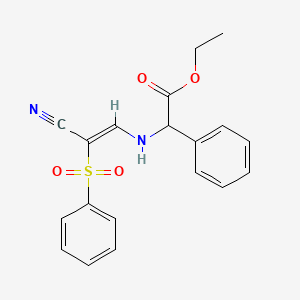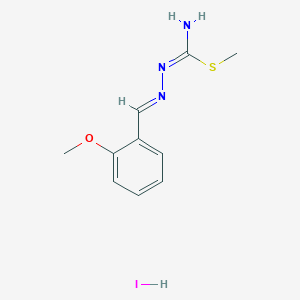
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide is a complex organic compound with a unique structure that includes diaza, methoxyphenyl, and methylthiobuta-dienylamine groups
准备方法
The synthesis of 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the diaza group:
Attachment of the methoxyphenyl group: This step involves the substitution of a hydrogen atom with a methoxyphenyl group.
Formation of the methylthiobuta-dienylamine group:
Hydroiodide formation: The final step involves the addition of hydroiodide to the compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of substituted compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: This compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide can be compared with other similar compounds, such as:
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydrochloride: This compound has a similar structure but contains a hydrochloride group instead of a hydroiodide group.
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine sulfate: This compound has a similar structure but contains a sulfate group instead of a hydroiodide group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydroiodide group, which may confer unique properties and reactivity compared to other similar compounds.
属性
IUPAC Name |
methyl N'-[(E)-(2-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.HI/c1-14-9-6-4-3-5-8(9)7-12-13-10(11)15-2;/h3-7H,1-2H3,(H2,11,13);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCNHMIDBHSVGG-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C(N)SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C(/N)\SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride](/img/structure/B6313753.png)
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)
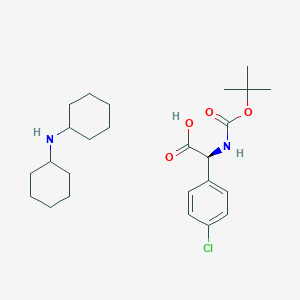


![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate](/img/structure/B6313783.png)
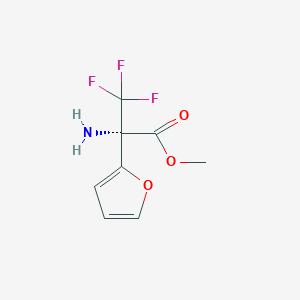
![methyl 2-(benzenesulfonamido)-2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoropropanoate](/img/structure/B6313791.png)
